7-O-Methyleucomol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

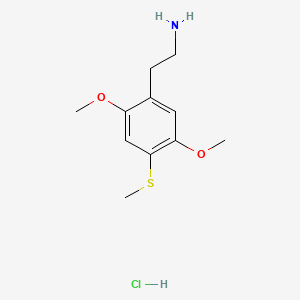

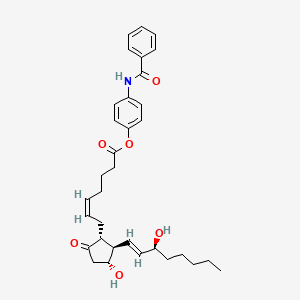

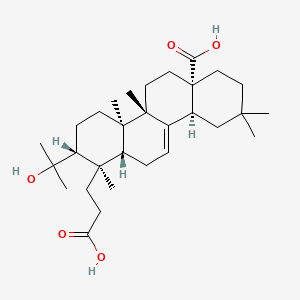

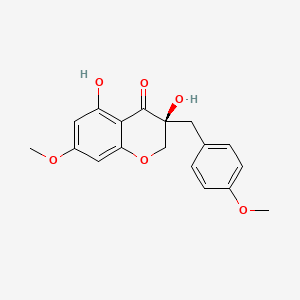

7-O-Methyleucomol is a chemical compound with the molecular formula C18H18O6 . It is a type of homoisoflavanone .

Synthesis Analysis

The synthesis of 7-O-Methyleucomol involves complex chemical reactions. For instance, one study describes the synthesis of a similar compound, 3,9-Dihydroeucomin, which involved the transformation of diol to a cyclic hemiacetal through a series of reactions including a group selective Mitsunobu reaction and Swern oxidation .

Molecular Structure Analysis

The molecular structure of 7-O-Methyleucomol consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The compound is confirmed by NMR .

Physical And Chemical Properties Analysis

7-O-Methyleucomol is an oil-like substance . It has a molecular weight of 330.33 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Applications De Recherche Scientifique

Phytochemical Examination

7-O-Methyleucomol is a compound that has been isolated during the phytochemical examination of certain plants. For instance, it has been found in the bulbs of Ornithogalum caudatum . The structures of these compounds were elucidated based on spectroscopic data and chemical evidence .

Glycosylation Activities

7-O-Methyleucomol has been associated with glycosylation activities. In a study on Ornithogalum caudatum, it was found that a certain enzyme catalyzed the synthesis of UDP-Glc, and 7-O-Methyleucomol was observed to be promiscuous towards glycosyl donors .

Anticancer Properties

Ornithogalum caudatum, a plant known to contain 7-O-Methyleucomol, is known in Chinese folk medicine to have anticancer properties . While the direct anticancer effects of 7-O-Methyleucomol are not explicitly mentioned, its presence in a plant with known anticancer properties suggests potential applications in this field.

Antimicrobial Properties

Similar to the anticancer properties, the antimicrobial properties of 7-O-Methyleucomol can be inferred from its presence in Ornithogalum caudatum, which is known to have antimicrobial activities .

Anti-inflammatory Properties

Ornithogalum caudatum, which contains 7-O-Methyleucomol, is also known for its anti-inflammatory activities . This suggests that 7-O-Methyleucomol could potentially be used in research related to inflammation and related diseases.

Immunosuppressive Effects

Certain compounds similar to 7-O-Methyleucomol have shown immunosuppressive effects. For instance, (±)-3,9-Dihydroeucomin, a compound structurally similar to 7-O-Methyleucomol, has shown significant inhibitory effects on PBMC proliferation . This suggests potential applications of 7-O-Methyleucomol in immunology research.

Safety and Hazards

Mécanisme D'action

Target of Action

7-O-Methyleucomol is a natural bioactive molecule belonging to the class of flavonoids It has been found to exhibit immunosuppressive effects .

Mode of Action

The mode of action of 7-O-Methyleucomol involves its interaction with the immune system. It has been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) and significantly reduce the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated PBMC . These cytokines play a crucial role in the immune response, and their inhibition suggests that 7-O-Methyleucomol may exert its effects by modulating immune function .

Biochemical Pathways

Given its immunosuppressive effects, it can be inferred that it likely impacts the pathways involved in immune cell activation and cytokine production .

Pharmacokinetics

As a flavonoid, it is expected to have certain common characteristics of this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of 7-O-Methyleucomol’s action primarily involve the modulation of immune function. It inhibits the proliferation of PBMC and reduces the production of key cytokines IL-2 and IFN-γ . These effects suggest that 7-O-Methyleucomol may have potential therapeutic applications in conditions where immune modulation is beneficial.

Action Environment

Like other bioactive compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSFFWMTNAFHNX-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the natural sources of 7-O-Methyleucomol?

A1: 7-O-Methyleucomol has been isolated from the bulbs of Eucomis bicolor [] and Ornithogalum caudatum []. In Eucomis bicolor, it was found specifically in the waxy material between the bulb leaves [].

Q2: What are the structural characteristics of 7-O-Methyleucomol?

A2: While the provided abstracts don't explicitly mention the molecular formula or weight of 7-O-Methyleucomol, they highlight that its structure was elucidated using spectroscopic data and chemical evidence [, ]. The studies compared the compound with known compounds to confirm its identity. For detailed spectroscopic data, one would need to refer to the complete research articles, which may include techniques like NMR and mass spectrometry.

Q3: Are there any other naturally occurring derivatives of 7-O-Methyleucomol?

A3: Yes, research indicates the presence of at least three glycosylated derivatives of 7-O-Methyleucomol in Ornithogalum caudatum:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.